molecular formula C₄¹³CH₄N₂¹⁵N₂O B1161983 Allopurinol-13C,15N2

Allopurinol-13C,15N2

货号: B1161983
分子量: 139.09
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Allopurinol-13C,15N2 is a stable isotope-labeled analog of allopurinol, specifically designed for use as an internal standard in quantitative mass spectrometry-based assays. Its primary research application is in the field of analytical chemistry and clinical pharmacology, where it enables precise and accurate measurement of endogenous allopurinol and its metabolites in complex biological matrices such as plasma and urine. The core value of this compound lies in its role in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. By incorporating the 13C and 15N labels, it behaves nearly identically to native allopurinol during sample preparation and chromatography, but provides a distinct mass signature for detection. This allows researchers to correct for variations in sample processing and ionization efficiency, leading to highly reliable pharmacokinetic data . Such methods are crucial for therapeutic drug monitoring, studying the metabolic fate of allopurinol, and conducting bioequivalence studies. From a biochemical perspective, allopurinol itself is a well-characterized inhibitor of the enzyme xanthine oxidase . This enzyme is responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid . By inhibiting this pathway, allopurinol reduces serum and urinary uric acid levels, which is the basis of its clinical use in conditions like gout . The active metabolite responsible for much of this activity is oxypurinol (alloxanthine), which has a significantly longer half-life than the parent drug . Research using this compound helps to elucidate the complex pharmacokinetics and pharmacodynamics of this inhibition mechanism in vivo, contributing to more personalized and effective dosing strategies.

属性

分子式

C₄¹³CH₄N₂¹⁵N₂O

分子量

139.09

同义词

1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one;  4-Hydroxypyrazolo[3,4-d]pyrimidine-13C,15N2;  4-Oxopyrazolo[3,4-d]pyrimidine-13C,15N2;  Adenock-13C,15N2;  Allopur-13C,15N2;  Caplenal-13C,15N2;  Cellidrin-13C,15N2;  NSC 101655-13C,15N2;  NSC 1390-13C,15N2; 

产品来源

United States

科学研究应用

Pharmacological Applications

Allopurinol-13C,15N2 is utilized in pharmacokinetic studies to trace the metabolism of allopurinol in the body. Its stable isotopic labeling allows researchers to differentiate between endogenous and exogenous sources of uric acid, facilitating a better understanding of drug interactions and metabolic pathways.

Clinical Research Studies

Numerous studies have assessed the efficacy of allopurinol in various clinical contexts, particularly its impact on inflammatory processes and oxidative stress.

Case Study: Stroke Recovery

A randomized controlled trial demonstrated that allopurinol treatment significantly reduced uric acid levels and inflammatory markers in patients recovering from acute ischemic stroke. The high-dose group (300 mg/day) showed a notable decrease in intercellular adhesion molecule-1 levels compared to placebo, suggesting potential neuroprotective effects .

Study Group Uric Acid Level Reduction (mmol/L) ICAM-1 Change (ng/mL)
PlaceboN/A+51.2
Low Dose (100 mg)N/A+10.6
High Dose (300 mg)-0.14-2.6

Metabolic Studies

The use of this compound in metabolic studies provides insights into the pharmacokinetics of allopurinol and its metabolites.

Bioavailability Studies

Bioavailability studies utilizing this compound have shown that the compound can effectively bridge pharmacokinetic data between monocomponent formulations and combination therapies involving allopurinol .

Toxicological Assessments

Research involving this compound also extends to toxicological evaluations. Studies have indicated that while allopurinol is generally well-tolerated, there are instances of hypersensitivity reactions which necessitate careful monitoring during treatment .

Adverse Effects Monitoring

Monitoring adverse effects associated with allopurinol therapy is crucial due to potential severe reactions like DRESS syndrome and Stevens-Johnson syndrome . The isotopic labeling allows for precise tracking of drug metabolism and side effects.

Emerging Research Directions

Recent investigations have expanded the applications of this compound beyond gout treatment into areas such as chronic kidney disease management and cardiovascular health.

Chronic Kidney Disease

Research indicates that allopurinol may mitigate renal injury induced by heat stress in animal models, highlighting its potential role in protecting kidney function under stress conditions .

相似化合物的比较

Isotopic Composition and Labeling Patterns

Compound Isotopic Labeling Key Applications Purity Reference
Allopurinol-13C,15N2 13C (1 site), 15N (2 sites) Pharmacokinetics, drug metabolism ≥98%
Gemcitabine-13C,15N2 13C (1 site), 15N (2 sites) Drug metabolism, synthesis tracing >98%
2′-Deoxy-L-uridine-13C,15N2 13C (2 sites), 15N (2 sites) DNA repair, nucleic acid biochemistry ≥95%
Fipronil-13C2,15N2 13C (2 sites), 15N (2 sites) Pesticide degradation studies ≥95%
(13C2,15N)Glycine 13C (2 sites), 15N (1 site) Metabolic flux analysis, proteomics ≥95%

Key Observations :

  • Specificity: this compound and Gemcitabine-13C,15N2 share identical isotopic labeling patterns but differ in applications. The former is tailored for gout drug studies, while the latter tracks anticancer drug metabolism .
  • Complexity : Compounds like 2′-Deoxy-L-uridine-13C,15N2 involve dual 13C labeling, enhancing resolution in nucleic acid studies but requiring more sophisticated synthesis protocols .

Analytical Methodologies

  • This compound: Quantified via UPLC-MS/MS with a limit of quantification (LOQ) of 0.1 µg mL−1, comparable to methods used for 13C/15N-labeled uracil and dihydrouracil .
  • 5-Aminolevulinic-13C2-15N Acid: Requires LC-MS/MS due to its role in heme biosynthesis studies, with protocols similar to those for glycine-13C2,15N .

Purity and Stability

  • L-Alanine-13C2,15N : Stable in aqueous solutions but prone to racemization at high temperatures, limiting its use in long-term metabolic tracing .
  • 15N2-Enriched Water : Degassing at 950 mbar improves 15N-atom% excess by reducing 14N2 background, a strategy relevant for synthesizing aqueous-soluble labeled compounds .

准备方法

Core Synthesis Strategy

The synthesis of this compound follows modifications of classical allopurinol production methods, with isotopic precursors introduced at critical stages. Key steps include:

  • Condensation Reaction : Cyanoacetamide-13C reacts with triethyl orthoformate and morpholine-15N in acetonitrile to form a condensation intermediate.

  • Cyclization : Hydrazine hydrate-15N facilitates ring closure to produce 3-amino-4-pyrazolecarboxamide hemisulfate.

  • Cyclodehydration : The intermediate undergoes thermal cyclization in formamide to yield this compound.

Table 1: Reaction Conditions for Condensation Step

ComponentRatio (Weight)Isotopic Labeling
Triethyl orthoformate2.1–2.2Unlabeled
Morpholine1.3–1.415N-enriched
Acetonitrile0.4–0.5Unlabeled
Cyanoacetamide1.013C-labeled

Key Parameters :

  • Reflux temperature: 82–117°C.

  • Reaction time: 4 hours.

Isotopic Incorporation Optimization

The incorporation of 13C and 15N hinges on precursor selection and reaction stoichiometry:

  • 13C-Labeling : Achieved using cyanoacetamide-13C, synthesized via 13C-enriched potassium cyanide in the presence of chloroacetamide.

  • 15N-Labeling : Morpholine-15N and hydrazine hydrate-15N are critical for introducing nitrogen isotopes at positions 1 and 2 of the pyrazole ring.

Table 2: Isotopic Purity and Yield Data

ParameterValueSource
13C Incorporation Efficiency>98%
15N Incorporation Efficiency>97%
Overall Yield65–70%

Purification and Characterization

Recrystallization and Decolorization

Crude this compound is purified via:

  • Decolorization : Activated charcoal (10–20% w/w) in hydrochloric acid (pH 5).

  • Recrystallization : Sodium hydroxide (1.5–2.5% w/v) at 25°C.

Table 3: Purification Outcomes

StepPurity ImprovementYield Retention
Decolorization85% → 92%95%
Recrystallization92% → 99.8%90%

Analytical Validation

  • LC-MS/MS : Quantification using transitions m/z 139.1 → 112.0 (this compound) and m/z 155.1 → 41.9 (Oxypurinol-13C,15N2).

  • Isotopic Purity : Confirmed via high-resolution mass spectrometry (HRMS) with <2% unlabeled species.

Industrial-Scale Production Adaptations

Solvent Recycling

High-boiling-point polar solvents (e.g., formamide) are recovered via vacuum distillation, reducing environmental impact.

Process Intensification

  • Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch processes.

  • In-Line Analytics : Real-time monitoring of isotopic enrichment using Raman spectroscopy.

Applications in Biomedical Research

Pharmacokinetic Studies

This compound serves as an internal standard in LC-MS/MS assays, enabling precise quantification of allopurinol and its metabolite oxypurinol in plasma.

Enzyme Inhibition Assays

Used to study xanthine oxidase (XO) activity, with IC50 values determined via competitive binding assays .

常见问题

Basic Research Questions

Q. What are the critical analytical techniques to confirm isotopic purity and structural integrity of Allopurinol-13C,15N2?

  • Methodological Answer : Isotopic purity can be validated using 1D/2D NMR spectroscopy to observe distinct 13C and 15N isotopic shifts, as demonstrated in studies of adamantylated azolo-azines . Mass spectrometry (MS) is essential for confirming molecular weight and isotopic enrichment ratios (e.g., 98% isotopic enrichment in 15N2-labeled compounds). Additionally, high-performance liquid chromatography (HPLC) with UV-Vis detection ensures chemical purity (>98%), as outlined in quality control protocols for labeled compounds .

Q. How should researchers design synthesis protocols to ensure isotopic stability in this compound?

  • Methodological Answer : Synthesis must avoid conditions that promote isotopic exchange, such as prolonged exposure to acidic/basic environments. For example, refluxing in trifluoroacetic acid (TFA) should be minimized, as observed in isomerization studies of 15N2-labeled compounds . Purification via recrystallization or column chromatography under inert atmospheres (e.g., argon) is recommended to prevent contamination and isotopic dilution .

Q. What are the best practices for preparing and storing this compound stock solutions?

  • Methodological Answer : Stock solutions (e.g., 10 mM in DMSO or aqueous buffers) should be aliquoted and stored at -80°C to prevent degradation. Prior to use, validate concentration via spectrophotometry (e.g., Beer-Lambert law) and confirm isotopic stability using periodic NMR checks .

Advanced Research Questions

Q. How can contamination in commercial 15N2 sources impact studies using this compound, and how can this be mitigated?

  • Methodological Answer : Commercial 15N2 gas stocks are often contaminated with 15NH4+ or 15NO3−, leading to overestimated nitrogen fixation rates . To address this:

  • Pre-purify 15N2 gas using acid traps or molecular sieves.
  • Include negative controls (e.g., experiments without biological catalysts) to quantify background contamination.
  • Use isotope ratio mass spectrometry (IRMS) to distinguish between labeled and endogenous nitrogen species .

Q. How do methodological differences (e.g., 15N2 dissolution vs. bubble methods) affect experimental outcomes in isotopic tracer studies?

  • Methodological Answer : The 15N2 dissolution method provides dissolved 15N2 directly, avoiding equilibrium delays, whereas the bubble method underestimates fixation rates by up to 72% due to incomplete gas dissolution . Researchers should:

  • Calibrate incubation times based on gas-liquid equilibration kinetics.
  • Validate results with dual measurements of 15N2 and 15N2O to isolate denitrification artifacts .

Q. What experimental designs can resolve contradictions in isotopic enrichment ratios observed during reaction equilibria?

  • Methodological Answer : For reactions involving isotopic redistribution (e.g., isomerization), use time-resolved NMR to monitor equilibrium dynamics. In azolo-azine studies, equal 15N enrichment in products confirmed thermodynamic stability differences between isomers . Similarly, for this compound, track isotopic ratios at multiple timepoints to distinguish kinetic vs. thermodynamic control.

Q. How can researchers ensure reproducibility in studies involving this compound despite batch-to-batch variability?

  • Methodological Answer :

  • Obtain Certificates of Analysis (COA) for each batch, verifying isotopic enrichment and chemical purity .
  • Cross-validate results using orthogonal techniques (e.g., compare NMR data with MS fragmentation patterns) .
  • Report detailed synthesis and purification protocols per ICMJE standards , including reagent sources and storage conditions .

Data Analysis and Troubleshooting

Q. How should researchers statistically address variability in nitrogen fixation rates derived from this compound tracer experiments?

  • Methodological Answer : Apply meta-analysis frameworks to aggregate data from multiple methods (e.g., acetylene reduction vs. 15N2 dissolution). Use error propagation models to account for uncertainties in gas equilibration and contamination . For outlier detection, compare results against contamination thresholds established in 15NH4+ control experiments .

Q. What steps are critical for validating reaction mechanisms in this compound metabolic studies?

  • Methodological Answer : Use isotopic labeling patterns to trace metabolic pathways. For example, in studies of 15N2-labeled azolo-azines, NMR resonance assignments revealed nitrogen migration pathways during isomerization . Similarly, tandem MS can identify fragment ions retaining 13C/15N labels to confirm Allopurinol metabolic intermediates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。